molecular formula C18H13NO4 B2959843 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid CAS No. 439094-47-0

4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid

Cat. No. B2959843
CAS RN: 439094-47-0
M. Wt: 307.305
InChI Key: SWKXCTAJZNFNOX-UHFFFAOYSA-N
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Description

“4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid” is a versatile chemical compound used in various scientific research. Its unique properties make it suitable for applications in drug development, organic synthesis, and material science. It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .


Synthesis Analysis

A series of new naphthol diazenyl scaffold based Schiff bases was efficiently synthesized by condensation of 2-hydroxy naphthaldehyde azo dyes with various substituted aromatic/heteroaromatic/aliphatic amines . The synthesized derivatives were characterized by various physicochemical and spectral techniques .


Molecular Structure Analysis

The crystal structure of RARbeta LBD in complex with selective agonist BMS948 [4-{[(8-phenylnaphthalen-2-yl)carbonyl]amino}benzoic acid] has been studied . The structures provided a rationale to explain how a single retinoid can be at the same time an RARα antagonist and an RARβ full agonist, and revealed the structural basis of partial agonism .


Chemical Reactions Analysis

The Schiff base compounds can be classified by their photochromic and thermochromic characteristics . A solution of 2-Amino-5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxylic acid methyl ester 1 (5.0g, 0.025mol) and 2-hydroxynaphthaldehyde 2 (4.3g, 0.025 mol) in absolute ethanol (100 mL) was heated under reflux for 5 hrs .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study explored the synthesis and reactions of novel derivatives related to the 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid structure, with an expectation of antimicrobial activity. This research involved creating 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives through the reaction of 1-(biphenyl-4-carbonyl)benzoic acid with various hydrazines. The antimicrobial activity of some new products was demonstrated, indicating potential applications in developing new antimicrobial agents (Abubshait et al., 2011).

Peptidomimetics and Combinatorial Chemistry

Another study focused on the synthesis of a novel amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), from 4-aminobenzoic acid. AmAbz is highlighted for its potential as a building block in the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. This research emphasizes the compound's utility in generating complex molecules for therapeutic purposes, illustrating the versatility of benzoic acid derivatives in drug discovery and development (Pascal et al., 2000).

Fluorescence Probes for Reactive Oxygen Species

A study developed novel fluorescence probes, HPF and APF, derived from 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, for reliably detecting highly reactive oxygen species (hROS). These probes can distinguish specific species of ROS, highlighting the application of benzoic acid derivatives in biological and chemical studies to understand oxidative stress and its implications (Setsukinai et al., 2003).

Corrosion Inhibition

Research into the synthesis of new N-heterocyclic compounds based on 8-hydroxyquinoline, including derivatives of 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid, demonstrated effective corrosion inhibition for mild steel in HCl solution. This study highlights the potential of such compounds in protecting industrial materials from corrosion, showcasing another valuable application of benzoic acid derivatives (Rbaa et al., 2020).

Mechanism of Action

The biological action of retinoic acid is mediated by three nuclear receptors denoted RARα, β and γ . The novel synthetic retinoid BMS948 is an RARβ-selective ligand exhibiting a full transcriptional agonistic activity and activating RARβ as efficiently as the reference agonist TTNPB .

Future Directions

The successful treatment of several malignancies including colorectal cancer is limited by lack of the complete eradication of the tumor cell population, the development of resistance to the chemotherapeutic agents probably through the modulation of anti-apoptotic or proliferative proteins of the survival cells and increased risk of microbial infections due to the suppression of host immune system . Therefore, there is a great need for RARβ-selective agonists and antagonists as tools to facilitate the pharmacological analysis of this protein in vitro and in vivo as well as for potential therapeutic interventions .

properties

IUPAC Name

4-[(1-hydroxynaphthalene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-16-14-4-2-1-3-11(14)7-10-15(16)17(21)19-13-8-5-12(6-9-13)18(22)23/h1-10,20H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKXCTAJZNFNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid

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